molecular formula C25H31ClN4O3 B2805423 N'-(3-chloro-4-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]ethanediamide CAS No. 922083-54-3

N'-(3-chloro-4-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]ethanediamide

Cat. No.: B2805423
CAS No.: 922083-54-3
M. Wt: 471
InChI Key: PKMDNVCAXDBHJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(3-Chloro-4-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a structurally complex molecule featuring an ethanediamide backbone linked to a 3-chloro-4-methoxyphenyl group and a substituted indole-piperidine moiety. The ethanediamide (oxalamide) group provides rigidity and hydrogen-bonding capacity, while the 3-chloro-4-methoxyphenyl substituent introduces electron-withdrawing (chloro) and electron-donating (methoxy) effects.

Properties

IUPAC Name

N'-(3-chloro-4-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClN4O3/c1-29-13-10-18-14-17(6-8-21(18)29)22(30-11-4-3-5-12-30)16-27-24(31)25(32)28-19-7-9-23(33-2)20(26)15-19/h6-9,14-15,22H,3-5,10-13,16H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMDNVCAXDBHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)OC)Cl)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(3-chloro-4-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a chloro and methoxy substitution on the phenyl ring, an indole moiety, and a piperidine group. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H26ClN3O2\text{C}_{20}\text{H}_{26}\text{Cl}\text{N}_{3}\text{O}_{2}

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives containing indole and piperidine structures have been studied for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis through various pathways such as the Bcl-2 family proteins and caspase activation.

Table 1: Antitumor Activity of Similar Compounds

Compound NameIC50 (µM)Mechanism of Action
Compound A5.0Bcl-2 inhibition
Compound B10.0Caspase activation
N'-(3-chloro...)TBDTBD

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Compounds with similar indole structures have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with protein synthesis.

Case Study: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of related compounds, it was found that those with a piperidine moiety exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 8 to 32 µg/mL.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring and substitutions on the indole moiety can significantly affect potency and selectivity.

Key Findings in SAR Studies:

  • Chloro and Methoxy Substitutions : Enhance lipophilicity and receptor binding.
  • Indole Moiety : Essential for antitumor activity; modifications can lead to increased cytotoxicity.
  • Piperidine Ring : Influences pharmacokinetics and bioavailability.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethanediamide Analogues

Compound Name Aryl Group Heterocyclic Group Key Features
Target Compound 3-Chloro-4-methoxyphenyl Piperidin-1-yl Balanced lipophilicity; dual electronic effects (Cl, OMe)
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide 4-(Trifluoromethyl)phenyl Piperidin-1-yl High electronegativity (CF₃); enhanced metabolic stability
N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methyl-1-piperazinyl)ethyl]ethanediamide 5-Chloro-2-methoxyphenyl 4-Methylpiperazinyl Increased basicity (piperazine); altered solubility

Key Observations:

  • Aryl Substituents: The target’s 3-chloro-4-methoxyphenyl group balances lipophilicity (Cl) and hydrogen-bonding (OMe), whereas the trifluoromethyl group in enhances electron-withdrawing effects and oxidative stability.
  • Heterocyclic Moieties:
    • Piperidine (target and ) offers moderate basicity and CNS penetration, while 4-methylpiperazine in increases solubility and introduces a tertiary amine for protonation-dependent interactions .

Pharmacological and Physicochemical Properties (Inferred)

While specific data for the target compound is unavailable, inferences can be drawn from structural trends:

  • Metabolic Stability: The trifluoromethyl group in may reduce cytochrome P450-mediated metabolism, whereas the target’s methoxy group could undergo demethylation .
  • Solubility: The piperazine group in improves aqueous solubility via protonation, advantageous for formulation .

Research Findings and Implications

  • Structure-Activity Relationships (SAR):

    • Chloro substituents at meta/para positions (target vs. ) may optimize receptor binding in kinase inhibitors or GPCR-targeted therapies.
    • Piperidine vs. piperazine moieties influence pharmacokinetics; piperazine derivatives often exhibit longer half-lives .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for success?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions. A typical approach involves:

Preparation of intermediates like the substituted indole (e.g., 1-methyl-2,3-dihydro-1H-indol-5-yl) and piperidine-containing fragments.

Coupling reactions using oxalyl chloride or ethyl chlorooxalate to form the ethanediamide backbone.

Purification via column chromatography or recrystallization.
Critical conditions include inert atmospheres (N₂/Ar) for moisture-sensitive steps, controlled temperatures (0–25°C), and stoichiometric precision to avoid side products .

Q. Which analytical techniques are essential for characterizing its structural purity?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., NH peaks at δ 10–12 ppm).
  • Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy).
  • HPLC-PDA : Assess purity (>95% threshold for biological assays).
  • X-ray Crystallography (if crystals form): Resolve stereochemical ambiguities .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Prioritize target-agnostic assays:
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases.
  • Receptor Binding : Radioligand displacement assays (e.g., GPCR targets).
    Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across triplicate runs .

Q. How does the chloro-methoxyphenyl moiety influence its physicochemical properties?

  • Methodological Answer : The 3-chloro-4-methoxyphenyl group enhances:
  • Lipophilicity (logP ↑), measured via shake-flask or HPLC-based methods.
  • Metabolic Stability : Resistance to hepatic CYP450 oxidation (assayed via liver microsomes).
  • Binding Affinity : Electron-withdrawing Cl and electron-donating OCH₃ groups facilitate π-π stacking and hydrogen bonding with targets .

Q. What computational tools can predict its ADMET properties?

  • Methodological Answer : Use SwissADME or ADMETlab 2.0 to estimate:
  • Absorption : Caco-2 permeability.
  • Toxicity : Ames test predictions.
    Validate with experimental data (e.g., PAMPA for permeability) to resolve discrepancies .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables:
  • Catalyst loading (e.g., Pd/C for coupling steps).
  • Solvent polarity (DMF vs. THF).
  • Temperature gradients.
    Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring. Scale-up trials should prioritize reproducibility over speed .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution (LC-MS/MS).
  • Metabolite Identification : Use HRMS/MS to detect active/inactive metabolites.
  • Dose-Response Refinement : Adjust dosing regimens to match in vitro IC₅₀ values.
    Example: A compound with poor oral bioavailability may require formulation with cyclodextrins .

Q. How does its binding mechanism differ from analogs with substituted indole or piperidine groups?

  • Methodological Answer : Conduct molecular dynamics simulations (e.g., GROMACS) to compare:
  • Hydrogen-bonding networks (e.g., indole NH vs. methyl substitution).
  • Hydrophobic interactions with piperidine vs. morpholine rings.
    Validate with SPR (Surface Plasmon Resonance) to measure binding kinetics (kₒₙ/kₒff) .

Q. What in-depth assays can elucidate its off-target effects in neurological applications?

  • Methodological Answer :
  • Pan-Assay Interference Compounds (PAINS) Filters : Eliminate false positives (e.g., redox cycling).
  • Ion Channel Profiling : Patch-clamp assays on hERG channels to assess cardiac toxicity.
  • Transcriptomics : RNA-seq to identify unintended pathway modulation .

Q. How do structural modifications at the ethanediamide bridge impact its metabolic stability?

  • Methodological Answer :
    Synthesize derivatives with:
  • Methylation at the amide NH (reduces Phase I oxidation).
  • Isosteric Replacement : Replace oxygen with sulfur (thioamide).
    Test stability in human liver microsomes (HLM) and correlate with QSAR models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.